N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide
Description
N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl and a trifluoromethyl group, and a piperidine ring with a carboxamide and a ketone group
Properties
IUPAC Name |
N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c1-3-20-11(13(14,15)16)9(6-17-20)18-12(22)19-5-4-10(21)8(2)7-19/h6,8H,3-5,7H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDQQQNJQPGCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)N2CCC(=O)C(C2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For instance, 1-ethyl-5-(trifluoromethyl)pyrazole can be prepared by reacting ethyl hydrazine with 1,1,1-trifluoro-2,4-pentanedione.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diketones or amino ketones.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, where the ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group on the pyrazole ring can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted pyrazoles with various functional groups replacing the trifluoromethyl group
Scientific Research Applications
Chemistry
In chemistry, N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the pyrazole ring, known for its bioactivity, and the piperidine ring, common in many pharmaceuticals, makes it a promising candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity. It may also find applications in materials science for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide
- N-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide
- N-[1-ethyl-5-(difluoromethyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and bioactivity compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
